An In-depth Technical Guide to the Synthesis and Chemical Properties of DL-Homocysteine Thiolactone
An In-depth Technical Guide to the Synthesis and Chemical Properties of DL-Homocysteine Thiolactone
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-Homocysteine thiolactone (HTL), a cyclic thioester of the amino acid homocysteine, is a molecule of significant interest in both biochemical and synthetic chemistry.[1][2] Biologically, it is formed as a byproduct of the error-editing mechanism of methionyl-tRNA synthetase, which prevents the misincorporation of homocysteine into proteins.[2][3] Elevated levels of its precursor, homocysteine, are linked to a variety of pathological conditions, including cardiovascular and neurodegenerative diseases, making HTL a key metabolite in studying these disease pathways.[1][4] Chemically, its strained five-membered ring and reactive thioester functionality make it a versatile building block for the synthesis of various pharmaceuticals and functionalized polymers.[5][6][7]
This technical guide provides a comprehensive overview of the synthesis and chemical properties of DL-Homocysteine thiolactone, primarily in its more stable hydrochloride salt form. It includes detailed experimental protocols, tabulated quantitative data for easy comparison, and diagrams of relevant chemical and biological pathways.
Synthesis of DL-Homocysteine Thiolactone Hydrochloride
The synthesis of DL-Homocysteine thiolactone hydrochloride (HTL-HCl) is most commonly achieved starting from DL-methionine or DL-homocysteine. Various methods have been developed to optimize yield, purity, and industrial scalability, avoiding harsh conditions and minimizing waste.[8]
Synthetic Routes
Several primary routes for the synthesis of HTL-HCl have been reported:
-
Demethylation and Cyclization of DL-Methionine: This is a prevalent method involving the demethylation of DL-methionine to form a homocysteine salt, which is then cyclized in an acidic medium.[8][9]
-
Reduction of DL-Homocystine: This method involves the electrochemical reduction of DL-homocystine to DL-homocysteine, followed by dehydration and condensation to form the thiolactone.[10][11]
-
Reaction from 2-methyl-4-chlorobutyryl chloride: A patented method describes the synthesis starting from 2-methyl-4-chlorobutyryl chloride, which is converted to an intermediate that reacts with iodine and ammonia water.[12]
Summary of Synthetic Methods
| Starting Material | Key Reagents & Conditions | Yield (%) | Purity (%) | Reference |
| DL-Methionine | 1. Sodium metal in liquid ammonia (-35 to -40°C) 2. Cation exchange resin 3. Concentrated HCl (pH 1) | 79 | Not specified | [13] |
| DL-Methionine | 1. Metallic sodium in liquefied ammonia (-20°C, 20h) 2. Cation exchange resin 3. Concentration in aqueous HCl | Not specified | Not specified | [8] |
| Intermediate from 2-methyl-4-chlorobutyryl chloride | 1. Iodine, 25% ammonia water 2. 65°C, 0.6 MPa for 1 hour 3. Recrystallization from water | 94.95 | 99.756 | [12][13] |
| DL-Homocystine | 1. Electrochemical reduction in a microchannel reactor 2. Dehydration and condensation (40-50°C, vacuum) 3. Low-temperature crystallization (-5°C, 8h) | 84.1 | 99.7 | [10] |
Experimental Protocols
Protocol 1: Synthesis from DL-Methionine via Sodium/Ammonia Reduction [5][13]
This protocol is based on the demethylation of DL-methionine using a strong reducing agent followed by acid-catalyzed cyclization.
Materials:
-
DL-Methionine (100 g)
-
Dry liquid ammonia
-
Sodium metal, chopped (60 g)
-
Ammonium chloride
-
Cation exchange resin
-
Concentrated hydrochloric acid
-
Dry ice-acetonitrile solvent mixture
Procedure:
-
Pre-cool a 3-liter cryogenic autoclave to -40°C using a dry ice-acetonitrile bath.
-
Add 100 g of DL-methionine to the autoclave.
-
Slowly add dry liquid ammonia until the DL-methionine is completely dissolved.
-
While maintaining the temperature between -35°C and -40°C, add 60 g of chopped sodium metal in batches. Monitor the reaction progress using liquid chromatography.
-
Upon completion, stop stirring and allow the mixture to stand. Carefully transfer the upper clear liquid layer to a separate flask.
-
Quench the reaction by adding ammonium chloride.
-
Allow the reaction mixture to warm to room temperature, allowing the ammonia to completely evaporate. The resulting solid is a mixture of DL-homocysteine sodium salt, sodium chloride, and ammonium chloride.
-
Dissolve the solid mixture in water and pass it through a cation exchange resin to remove sodium ions.
-
Adjust the eluate to pH 1 with concentrated hydrochloric acid.
-
The resulting solution contains DL-Homocysteine thiolactone hydrochloride, which can be isolated by crystallization or other purification methods. A reported yield for this process is 81 g (79%).[13]
Protocol 2: Synthesis via Electrochemical Reduction of DL-Homocystine [10]
This continuous production method utilizes a microchannel reactor and an electrolytic cell for a high-purity product.
Materials:
-
DL-Homocystine
-
Hydrochloric acid (3-5 mol/L)
-
Graphite electrodes
-
Plate-and-frame electrolytic cell
-
Liquid-phase microchannel reactor
Procedure:
-
Prepare a solution of DL-homocystine in hydrochloric acid.
-
Continuously pass this solution into the cathode chamber of a plate-and-frame electrolytic cell equipped with graphite electrodes.
-
Apply a current density of 10-50 mA/cm² at a temperature of 20-30°C. DL-homocystine is reduced at the cathode to generate DL-homocysteine hydrochloride.
-
Continuously circulate the catholyte through a liquid-phase microchannel reactor until the reaction is complete.
-
Collect the final catholyte and perform impurity removal treatments.
-
Transfer the purified catholyte to a rotary evaporation device.
-
Perform dehydration and condensation under vacuum at 40-50°C to obtain crude DL-Homocysteine thiolactone hydrochloride.
-
Crystallize the product at a low temperature (e.g., -5°C for 8 hours) and dry under vacuum to obtain the final pure product. This method has reported yields of 84.1% and purity of 99.7%.[10]
Chemical and Physical Properties
DL-Homocysteine thiolactone is typically handled as its hydrochloride salt to improve stability. Its properties are summarized below.
| Property | Value | Reference |
| Chemical Name | 3-aminodihydro-2(3H)-thiophenone, monohydrochloride | [14][15] |
| Synonyms | DL-Hcy thiolactone, DL-HCTL, DL-Homocysteine thiolactone HCl | [5][14] |
| CAS Number | 6038-19-3 | [5][14] |
| Molecular Formula | C₄H₇NOS · HCl | [14][15] |
| Molecular Weight | 153.63 g/mol | [16] |
| Appearance | White crystalline powder | [5] |
| Melting Point | ~202-203 °C (decomposes) | [5] |
| Solubility | Water: 740.5 g/L (20°C) DMSO: 30 mg/mL DMF: 15 mg/mL Methanol: Slightly soluble | [5][14][15] |
| Stability | Stable for ≥ 4 years when stored at -20°C. Air, moisture, and light sensitive. | [14] |
| Storage | Keep in a dark, dry place under an inert atmosphere at room temperature or -20°C for long-term storage. | [5][14] |
Chemical Reactivity
The chemical reactivity of HTL is dominated by the electrophilic nature of the thioester carbonyl carbon, making it susceptible to nucleophilic attack.
-
Hydrolysis: The thiolactone ring can be opened by water (hydrolysis) to form homocysteine.[17] This reaction is slow at neutral pH (half-life of ~24-30 hours at pH 7.4) but is accelerated at higher pH.[1][2][18]
-
Aminolysis: HTL readily reacts with primary amines, a process known as aminolysis.[17] This is the key reaction in the biological process of N-homocysteinylation, where the ε-amino group of protein lysine residues attacks the thiolactone, forming a stable amide bond.[1][2] This modification can alter protein structure and function.[3]
-
Self-Condensation: In its free base form, HTL is unstable and can undergo self-condensation via mutual aminolysis to form a diketopiperazine derivative, which then polymerizes.[19]
-
Synthetic Utility: The thiolactone moiety is a valuable functional handle in polymer science. The ring-opening reaction with an amine introduces a functional group while simultaneously releasing a free thiol, which can then participate in subsequent reactions like thiol-ene conjugations.[6][20][21] It also serves as a key intermediate in the synthesis of pharmaceuticals like erdosteine and citiolone.[5][22]
Biological Pathways and Significance
Biological Formation of DL-Homocysteine Thiolactone
DL-Homocysteine thiolactone is not a direct product of the primary methionine cycle but arises from a crucial "error-editing" or "proofreading" step.[1][2]
-
Methionine Cycle: Homocysteine is a key intermediate in the metabolism of methionine.[1]
-
Mistaken Activation: Due to its structural similarity to methionine, homocysteine can be mistakenly recognized and activated by methionyl-tRNA synthetase (MetRS).[1][2]
-
Proofreading and Cyclization: To prevent the incorporation of homocysteine into newly synthesized proteins, MetRS edits this error by converting the activated homocysteine-AMP intermediate into the stable, five-membered ring of homocysteine thiolactone, which is then released.[1][2][3]
Caption: Biological formation of Homocysteine Thiolactone via the error-editing mechanism of MetRS.
Protein N-Homocysteinylation
Once formed, HTL can covalently modify proteins by reacting with the primary amino groups of lysine residues. This post-translational modification is termed N-homocysteinylation.[1] This process is non-enzymatic and can lead to protein damage, aggregation, and the generation of autoimmune responses, implicating it in the pathology of hyperhomocysteinemia-related diseases.[1][3]
Caption: Mechanism of protein N-homocysteinylation by DL-Homocysteine thiolactone.
Analytical Methods
The quantification of DL-Homocysteine thiolactone in biological samples is crucial for research and clinical diagnostics. Common analytical techniques include:
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to separate HTL from other components in a complex matrix like urine or plasma.[23][24]
-
Tandem Mass Spectrometry (HPLC-MS/MS): This is a highly sensitive and specific method for detecting and quantifying HTL.[23]
-
Fluorescence Detection (HPLC-FL): This method often requires a derivatization step, for example using o-phthaldialdehyde (OPA), to make the molecule fluorescent for sensitive detection.[23][25]
A sample preparation procedure for urine samples involves liquid-liquid extraction with chloroform followed by re-extraction with formic acid prior to chromatographic analysis.[23]
Conclusion
DL-Homocysteine thiolactone is a fascinating molecule at the interface of metabolism, pathology, and synthetic chemistry. Efficient synthetic routes starting from readily available amino acids like methionine make it accessible for research and development. Its chemical properties, particularly the reactivity of the thiolactone ring, are central to both its biological role in protein modification and its utility as a versatile synthetic building block. A thorough understanding of its synthesis, reactivity, and biological pathways is essential for researchers in drug development, materials science, and biomedical fields investigating the consequences of impaired homocysteine metabolism.
References
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